Protoporphyrin IX containing ZN

Übersicht

Beschreibung

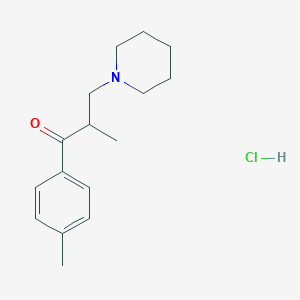

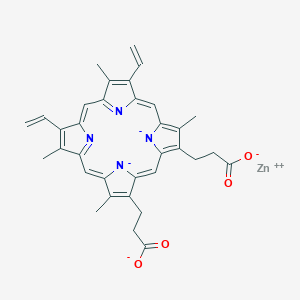

Protoporphyrin IX (PP IX) is a tetrapyrrole compound central to heme biosynthesis. When coordinated with zinc, it forms zinc protoporphyrin IX (ZnPP IX), a metalloporphyrin distinguished by its zinc ion at the porphyrin core. ZnPP IX is biosynthesized when ferrochelatase, the enzyme responsible for inserting iron into PP IX, is impaired or when zinc availability exceeds iron . This compound is notable for its role in pathological conditions like erythropoietic protoporphyria (EPP) and its applications in photodynamic therapy (PDT) and ion-selective sensors .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Zinkprotoporphyrin IX kann synthetisiert werden, indem man Harnstoff, Phthalsäureanhydrid und ein Kupfersalz (wie Kupferchlorid, Kupfercarbonat oder Kupfersulfat) in Gegenwart eines Molybdänkatalysators wie Ammoniummolybdat oder Molybdäntrioxid erhitzt .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Zinkprotoporphyrin IX sind nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise die Chelatisierung von Zink mit Protoporphyrin IX unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Enzymatic Formation

-

Ferrochelatase (FECH) Activity : Under iron deficiency, FECH catalyzes Zn²⁺ insertion into PPIX, forming ZnPPIX as a byproduct .

-

Substrate Specificity : FECH prefers Fe²⁺ but accommodates Zn²⁺ at ~1% efficiency, leading to ZnPPIX accumulation in tissues like liver and erythrocytes .

Photochemical Redox Reactions

ZnPPIX serves as a photosensitizer due to its excited triplet state (³ZnP*):

Oxidative Pathways

-

Singlet Oxygen Generation :

Used in photodynamic therapy (PDT) to induce oxidative stress in cancer cells .

Reductive Pathways

-

Electron Transfer : ³ZnPPIX* donates electrons to substrates like hydroquinones, enabling photocatalytic reduction reactions .

IDO Inhibition

ZnPPIX disrupts indoleamine 2,3-dioxygenase (IDO), an immunosuppressive enzyme, by competitive binding to its heme pocket (IC₅₀ = 2.5 μM) .

Heme Oxygenase-1 (HO-1) Modulation

-

Inhibition : ZnPPIX suppresses HO-1 activity (↓ bilirubin production), sensitizing cancer cells to cisplatin via ROS accumulation .

-

Mechanism :

Thermal Degradation

At >300°C, ZnPPIX decomposes into:

pH-Dependent Behavior

Meat Color Enhancement

-

ZnPPIX Formation in Meat :

Microbial Production

-

E. coli Fermentation :

ROS Generation

-

Cisplatin Synergy : ZnPPIX + cisplatin ↑ ROS by 3.2-fold in HepG2 cells, triggering apoptosis .

-

Caspase-3 Activation : 4.5-fold increase in activity compared to cisplatin alone .

Structural Influences on Reactivity

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

1.1 Antitumor Properties

ZnPP has been studied for its potential in cancer treatment, particularly due to its ability to enhance the effectiveness of chemotherapeutic agents. Research indicates that ZnPP can increase the sensitivity of liver cancer cell lines to cisplatin (CDDP), a common chemotherapy drug. In a study, ZnPP was shown to inhibit heme oxygenase-1 (HO-1), which is often overexpressed in tumors and associated with chemoresistance. By inhibiting HO-1, ZnPP augmented CDDP-mediated cytotoxicity, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

1.2 Immunotherapeutic Applications

ZnPP acts as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that facilitates immune evasion in tumors. Its inhibitory action on IDO has been linked to enhanced tumor immunity, making ZnPP a promising candidate for adjuvant immunochemotherapy in cancers . In preclinical models, ZnPP demonstrated significant antitumor effects reliant on T-cell function, suggesting its potential as an immunotherapeutic agent .

Food Industry Applications

2.1 Natural Colorant

ZnPP is recognized for its vibrant red color, making it an attractive natural colorant for various food products. Its use as a red colorant aligns with increasing consumer demand for natural ingredients over synthetic additives. The production of ZnPP through metabolically engineered strains of Escherichia coli has been optimized, yielding high concentrations suitable for commercial applications .

2.2 Meat Products

Research has shown that ZnPP can be formed from myoglobin in meat sources, providing a means to enhance the color of nitrite-free meat products. Studies indicate that factors such as pH and intrinsic meat parameters significantly influence the formation of ZnPP, offering insights into improving meat quality and shelf-life without synthetic preservatives .

Production Techniques

The production of ZnPP has been refined through metabolic engineering techniques. An optimized fermentation process using engineered E. coli strains allows for efficient biosynthesis of ZnPP from renewable carbon sources. This method not only increases yield but also supports sustainable practices in industrial production .

Case Studies and Research Findings

Wirkmechanismus

Zinc protoporphyrin IX exerts its effects primarily through the inhibition of heme oxygenase, the enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase, zinc protoporphyrin IX regulates the levels of heme and its degradation products, thereby influencing various physiological processes . It also affects the activity of nitric oxide synthase and guanylyl cyclase, further modulating cellular functions .

Vergleich Mit ähnlichen Verbindungen

Protoporphyrin IX (PP IX) vs. ZnPP IX

- Biosynthesis and Accumulation : PP IX accumulates in cells when ferrochelatase activity is deficient, as observed in bovine EPP models . ZnPP IX forms when zinc substitutes for iron during ferrochelatase dysfunction or excess zinc exposure.

- Photodynamic Efficiency: PP IX is a endogenous photosensitizer used in PDT. However, ZnPP IX exhibits altered photophysical properties due to zinc coordination, reducing its photosensitizing efficacy compared to free PP IX .

- Subcellular Localization : PP IX localizes in mitochondria and lysosomes, while ZnPP IX's localization shifts due to its altered hydrophobicity, impacting therapeutic targeting .

Table 1: PP IX vs. ZnPP IX

ZnPP IX vs. Iron Protoporphyrin IX (Heme)

Heme (FePP IX) is the functional form of PP IX in hemoglobin and cytochromes. Key differences include:

- Binding Affinity : Molecular tweezers designed for porphyrins show a 10-fold higher affinity for FePP IX than ZnPP IX, attributed to stronger π–π interactions with the iron center .

- Biological Roles : Heme is essential for oxygen transport and electron transfer, whereas ZnPP IX is a pathological byproduct or a synthetic tool in sensors .

ZnPP IX vs. Magnesium Protoporphyrin IX (MgPP IX)

MgPP IX is a chlorophyll precursor in plants. Comparisons include:

- Biosynthetic Pathways: MgPP IX synthesis requires magnesium-chelatase, while ZnPP IX formation is non-enzymatic under physiological stress .

Table 2: Metalloporphyrin Comparison

ZnPP IX vs. Modified PP IX Derivatives

- PP IX Dimethyl Ester (PME): PME exhibits higher cellular uptake and phototoxicity than PP IX due to increased lipophilicity. In nasopharyngeal carcinoma cells, PME’s IC50 is <1.25 µM, compared to PP IX’s lower potency .

- Chlorin e6 and Verteporfin : These PP IX analogs show distinct binding profiles. For example, PP IX and chlorin e6 bind similarly to SARS-CoV-2 nucleocapsid proteins, but PP IX has higher interaction energy (-8.9 kcal/mol) due to hydrogen bonding with His146 . Verteporfin, despite structural similarity, shows weaker binding (-7.2 kcal/mol) .

Herbicide-Induced PP IX Accumulation vs. ZnPP IX

Peroxidizing herbicides (e.g., acifluorfen) inhibit protoporphyrinogen oxidase, causing PP IX accumulation in plants.

Biologische Aktivität

Protoporphyrin IX (PPIX) containing zinc, commonly referred to as zinc protoporphyrin IX (ZnPP), is a metalloporphyrin that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of ZnPP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Zinc Protoporphyrin IX

Zinc protoporphyrin IX is formed when zinc ions coordinate with protoporphyrin IX. It is a red-purple solid that is soluble in water and plays crucial roles in various biological processes, including heme synthesis and cellular signaling.

Mechanisms of Biological Activity

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

- ZnPP has been identified as a potent inhibitor of the immunosuppressive enzyme IDO, which is involved in tryptophan metabolism and immune escape in cancers. This inhibition can enhance antitumor immunity by disrupting the immunosuppressive environment created by tumors .

- In preclinical studies, ZnPP demonstrated significant antitumor properties mediated by T cell function and IDO integrity, suggesting its potential as an adjuvant in cancer therapies .

- Antioxidant Properties :

- Interaction with Ferrochelatase :

Case Studies and Experimental Data

- Tumor Immunity Enhancement :

- Zinc Protoporphyrin Formation in Animal Tissues :

- Fluorescent Detection Methods :

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What is the structural basis of Zn-Protoporphyrin IX’s role in heme biosynthesis?

Zn-Protoporphyrin IX (ZnPPIX) is a metalloporphyrin formed by the substitution of zinc for iron in protoporphyrin IX (PPIX), a tetrapyrrole intermediate in heme biosynthesis. PPIX contains four methyl groups, two vinyl groups, and two propionic acid side chains, which facilitate metal chelation. In heme synthesis, ferrochelatase typically inserts Fe²⁺ into PPIX to form heme. However, Zn²⁺ incorporation under iron-deficient conditions produces ZnPPIX, which cannot function in oxygen transport but serves as a biomarker for iron deficiency .

Q. How does pH influence the aggregation state of PPIX in aqueous solutions?

PPIX exhibits pH-dependent aggregation:

- pH 0–3 : Monomeric form dominates.

- pH 3–7 : Higher-order aggregates form via π-π stacking and hydrophobic interactions.

- pH >8 : Dimeric structures with slip angles of 38°–52° are observed. Methods like UV/vis spectroscopy (e.g., Soret band shifts), fluorescence quenching, and resonant light scattering (RLS) are used to characterize these states. Ionic strength adjustments (e.g., NaCl addition) further modulate aggregation .

Q. What spectroscopic techniques are optimal for characterizing PPIX aggregation?

- UV/vis Spectroscopy : Monomers show a sharp Soret band at ~400 nm, while aggregates exhibit broadening or splitting (e.g., split Soret bands at pH 3–7).

- Fluorescence Emission : Aggregation reduces fluorescence intensity due to self-quenching.

- Resonant Light Scattering (RLS) : Detects aggregate size and density via scattered light intensity .

Advanced Research Questions

Q. What experimental approaches are used to study ZnPPIX’s photodynamic antimicrobial effects?

ZnPPIX derivatives (e.g., Ga³⁺-PPIX) are tested in photodynamic therapy (PDT) against antibiotic-resistant pathogens. Key steps:

- Photosensitizer Activation : Irradiate ZnPPIX with visible light (e.g., 630 nm) to generate reactive oxygen species (ROS).

- In Vitro Assays : Measure microbial viability via colony-forming unit (CFU) counts after PDT.

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to confirm ROS production (e.g., singlet oxygen, hydroxyl radicals) .

Q. How can researchers design ion-selective electrodes using ZnPPIX for choline detection?

Methodology :

- Sensor Fabrication : Coat all-solid-state electrodes with ZnPPIX-doped polymeric membranes (e.g., PVC matrix).

- Electrochemical Characterization : Use cyclic voltammetry and impedance spectroscopy to optimize sensitivity.

- Validation : Test selectivity against interferents (e.g., acetylcholine) and validate in biological matrices (e.g., serum) .

Q. What in vivo models and dosing regimens evaluate ZnPPIX’s antitumor activity?

- Models : BALB/c mice with C-26 colon carcinoma or LL/2 lung cancer.

- Dosing :

- Intraperitoneal (i.p.) : 12.5–50 mg/kg for 7 days.

- Oral (p.o.) : 11–22 mg/kg for 7 days.

Q. How does Zn incorporation into PPIX alter biochemical activity compared to Fe or Mg?

- Fe-PPIX : Forms heme for oxygen transport (hemoglobin) and electron transfer (cytochromes).

- Mg-PPIX : Central to chlorophyll in photosynthesis.

- Zn-PPIX : Acts as a competitive heme oxygenase-1 (HO-1) inhibitor, blocking heme degradation. Unlike Fe-PPIX, ZnPPIX lacks redox activity but retains photosensitizing properties .

Q. What methodologies analyze ZnPPIX formation in nitrite-free meat products like Parma ham?

- Extraction : Isolate ZnPPIX from meat matrices using solvent systems (e.g., acetone/water).

- Detection :

- Spectroscopy : UV/vis (Soret band at 415–420 nm).

- Chromatography : HPLC-MS/MS for quantification.

Q. How can ZnPPIX’s dual role as an HO-1 inhibitor and photosensitizer be leveraged in combination therapies?

- HO-1 Inhibition : Administer ZnPPIX (5–20 μM) to block cytoprotective heme degradation in cancer cells.

- Photodynamic Therapy (PDT) : Irradiate ZnPPIX to generate ROS, inducing apoptosis.

- Synergistic Design : Combine with chemotherapy (e.g., doxorubicin) to overcome drug resistance. Validate via caspase-3 activation assays and tumor regression studies .

Q. Key Methodological Considerations

- Contradictions : ZnPPIX inhibits HO-1, while PPIX free acid activates soluble guanylyl cyclase (sGC). Use NMR or X-ray crystallography to confirm metalation state before functional assays .

- Data Interpretation : Aggregation artifacts in spectroscopic studies can lead to false conclusions. Always cross-validate with RLS or dynamic light scattering (DLS) .

Eigenschaften

CAS-Nummer |

15442-64-5 |

|---|---|

Molekularformel |

C34H32N4O4Zn |

Molekulargewicht |

626.0 g/mol |

IUPAC-Name |

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI-Schlüssel |

FUTVBRXUIKZACV-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2] |

Kanonische SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

Aussehen |

A crystalline solid |

Key on ui other cas no. |

15442-64-5 |

Synonyme |

[Dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]zinc; [Dihydrogen protoporphyrin IX-ato(2-)]zinc; (SP-4-2)-[7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24]zincate(2-) Dihydrog |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.